1-[(E)-(diphenylhydrazinylidene)methyl]naphthalen-2-ol
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Overview
Description
1-[(E)-(diphenylhydrazinylidene)methyl]naphthalen-2-ol is a Schiff base compound derived from the condensation reaction between an aldehyde and a primary or secondary amine. Schiff bases are known for their diverse applications in various fields due to their interesting chemical properties, including their potential in nonlinear optics (NLO) and other scientific research areas .
Preparation Methods
The synthesis of 1-[(E)-(diphenylhydrazinylidene)methyl]naphthalen-2-ol typically involves the condensation of 2-hydroxy-1-naphthaldehyde with diphenylhydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-[(E)-(diphenylhydrazinylidene)methyl]naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Scientific Research Applications
1-[(E)-(diphenylhydrazinylidene)methyl]naphthalen-2-ol has several scientific research applications:
Nonlinear Optics (NLO): The compound exhibits nonlinear optical properties, making it suitable for applications in frequency conversion, optical limiting, and optoelectronic devices.
Fluorescence Probes: It can be used as a fluorescence probe for the detection of metal ions such as copper and cobalt, due to its ability to exhibit changes in fluorescence upon binding with these ions.
Antimicrobial Properties: The compound and its metal complexes have shown antimicrobial activity against various bacterial and fungal strains, making it a potential candidate for antimicrobial agents.
Mechanism of Action
The mechanism of action of 1-[(E)-(diphenylhydrazinylidene)methyl]naphthalen-2-ol in its applications involves its ability to interact with specific molecular targets and pathways. For instance, in nonlinear optics, the compound’s molecular structure allows for efficient charge transfer and electron delocalization, leading to its nonlinear optical behavior . In fluorescence sensing, the compound’s binding with metal ions induces changes in its electronic structure, resulting in altered fluorescence properties .
Comparison with Similar Compounds
1-[(E)-(diphenylhydrazinylidene)methyl]naphthalen-2-ol can be compared with other Schiff base compounds such as:
1-[(E)-(4-methoxyphenylimino)methyl]naphthalen-2-ol: This compound also exhibits nonlinear optical properties and is used in similar applications.
1-[(2-hydroxy-phenylimino)-methyl]-naphthalen-2-ol: Known for its application in fluorescence sensing and metal ion detection.
1-[(E)-(4-fluorophenylimino)methyl]naphthalen-2-ol:
These comparisons highlight the unique properties of this compound, particularly its ability to serve as a versatile compound in various scientific research applications.
Properties
IUPAC Name |
1-[(E)-(diphenylhydrazinylidene)methyl]naphthalen-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O/c26-23-16-15-18-9-7-8-14-21(18)22(23)17-24-25(19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-17,26H/b24-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEUFMBFBQZWGF-JJIBRWJFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)N=CC3=C(C=CC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)/N=C/C3=C(C=CC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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